6-Cyano-1-ethylbenzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

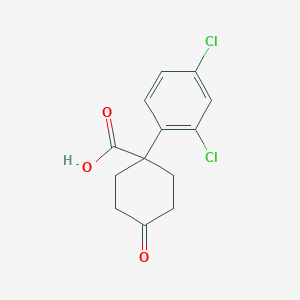

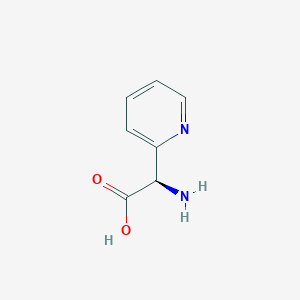

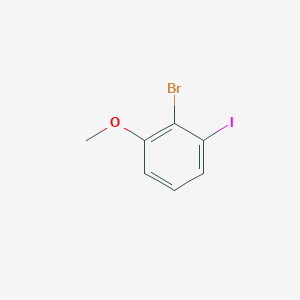

6-Cyano-1-ethylbenzoimidazole (CEBI) is a synthetic compound that has a wide variety of applications in scientific research. It is a cyclic compound with a nitrogen-containing ring structure, and is used in the synthesis of various organic molecules. CEBI has been studied for its potential use in drug discovery and development, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Analytical Methods in Determining Antioxidant Activity

Benzimidazoles are part of studies focusing on antioxidant activity determination. Analytical methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) utilize the chemical reactions of compounds, including benzimidazoles, to assess their efficacy in scavenging free radicals. These methods are crucial for evaluating the potential antioxidant capacity of compounds in food, medicine, and pharmaceuticals (Munteanu & Apetrei, 2021).

Mechanism of Action in Fungicides and Antihelminthic Drugs

Benzimidazoles serve as specific inhibitors of microtubule assembly in both fungicidal and antihelminthic applications. They act by binding to the tubulin molecule, disrupting the formation and function of microtubules within the cells of fungi and parasites. This action renders benzimidazoles effective in agriculture and veterinary medicine, as well as in experimental uses in cancer chemotherapy (Davidse, 1986).

Anticancer Properties

A significant body of research has been dedicated to exploring the anticancer properties of benzimidazole derivatives. These compounds have been found to disrupt microtubule polymerization, induce apoptosis, and inhibit various cancer cell proliferation pathways. Their broad spectrum of biological activities makes benzimidazoles promising candidates for cancer therapy, highlighting their potential beyond traditional uses as antiparasitic agents (Nath et al., 2020).

Drug Repurposing and Relabeling

The repurposing of benzimidazole antihelminthics for cancer therapy is a notable area of research, leveraging their pleiotropic effects for anticancer applications. Studies suggest that benzimidazoles, known for their antiparasitic actions, possess potent anticancer effects, acting as microtubule disrupting, anti-angiogenic, and anti-metastatic agents. This research avenue emphasizes the potential of benzimidazoles in providing low-cost, accessible treatment options with a track record of safe use in humans (Nath et al., 2020).

Propriétés

IUPAC Name |

3-ethylbenzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGPAABTBQUTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608677 |

Source

|

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-91-6 |

Source

|

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)